molecular formula Ge2Zn B14526683 CID 78065417

CID 78065417

Cat. No.: B14526683
M. Wt: 210.6 g/mol
InChI Key: VYPKNRNVTWYDFB-UHFFFAOYSA-N
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Description

CID 78065417 is a chemical compound characterized by its unique structural and functional properties. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation have been employed to study its composition and purity. The GC-MS total ion chromatogram (Figure 1B) reveals distinct peaks corresponding to its volatile fractions, while its mass spectrum (Figure 1D) confirms molecular fragmentation patterns consistent with its proposed structure . Structural elucidation (Figure 1A) indicates a polycyclic backbone with functional groups that may confer bioactivity, though specific biological targets remain under investigation.

Properties

Molecular Formula

Ge2Zn

Molecular Weight

210.6 g/mol

InChI

InChI=1S/2Ge.Zn

InChI Key

VYPKNRNVTWYDFB-UHFFFAOYSA-N

Canonical SMILES

[Zn].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

The preparation of CID 78065417 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

    Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in significant quantities.

Chemical Reactions Analysis

CID 78065417 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur when this compound reacts with nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature, pressure, and pH levels.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78065417 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used as a tool to investigate specific biochemical mechanisms.

    Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

    Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78065417 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78065417, comparisons are drawn with structurally and functionally related compounds, including substrates and inhibitors studied in enzymatic and metabolic pathways (Figure 8, ). Key similarities and differences are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Biological Role Spectral Data Availability
This compound Not reported Not reported Polycyclic, hydroxyl, ether Under investigation GC-MS, mass spectrum
Taurocholic Acid (6675) C₂₆H₄₅NO₆S 515.70 g/mol Steroid nucleus, taurine conjugate Bile acid, lipid digestion NMR, MS
DHEAS (12594) C₁₉H₂₈O₅S 368.48 g/mol Sulfated steroid Neurosteroid, hormone precursor LC-MS, IR
Betulin (72326) C₃₀H₅₀O₂ 442.73 g/mol Pentacyclic triterpene Antiviral, anti-inflammatory NMR, X-ray
Irbesartan (3749) C₂₅H₂₈N₆O 428.54 g/mol Tetrazole, biphenylmethyl Angiotensin II receptor blocker HPLC, UV

Key Findings:

Structural Similarities :

  • This compound shares a polycyclic framework with betulin (CID 72326) and steroid-based compounds like taurocholic acid (CID 6675). However, its hydroxyl and ether groups distinguish it from sulfated or conjugated derivatives such as DHEAS (CID 12594) .
  • Overlay studies (Figure 8, ) suggest that this compound’s 3D conformation may resemble bile acids, though its side-chain modifications could alter binding affinities .

Functional Divergence: Unlike irbesartan (CID 3749), a clinically validated antihypertensive agent, this compound lacks a tetrazole moiety, which is critical for angiotensin receptor binding . Betulin (CID 72326) exhibits marked antiviral activity due to its triterpenoid structure, whereas this compound’s bioactivity remains uncharacterized, necessitating further enzymatic assays .

Analytical Data: this compound’s GC-MS profile (Figure 1B) shows higher volatility compared to non-volatile inhibitors like ginkgolic acid (CID 5469634), implying distinct pharmacokinetic properties . Mass spectral fragmentation patterns differ significantly from troglitazone (CID 5591), a thiazolidinedione derivative, underscoring divergent metabolic pathways .

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